Cyclopropane-D6
Overview
Description
Cyclopropane-D6, also known as 1,1,2,2,3,3-hexadeuteriocyclopropane, is a compound with the molecular formula C3H6 . It has a molecular weight of 48.12 g/mol . The compound is used for research and development purposes .
Synthesis Analysis
Cyclopropane-D6 has been synthesized from deuterium oxide and magnesium tricarbide in steps giving successively methyl acetylene-D4, propylene-D6, allyl chloride-D5, 3-bromo-1-chloropropane-D6, and cyclopropane-D6 . A review highlights the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . The review presents an overview of the most important and widely used cyclopropanation techniques .
Molecular Structure Analysis
Infrared spectra of cyclopropane and cyclopropane-D6 have been obtained in the spectral region 350 to 3700 cm−1 for the vapor and 650 to 3700 cm−1 for the liquid . Raman spectra, including semi-quantitative depolarization factors, have been determined for the liquid state . The spectroscopic results satisfy the Teller-Redlich product rule for a molecule of D3h symmetry . High-resolution work on cyclopropane-D6 shows that the C–C distance is 1.524±0.014 A .
Chemical Reactions Analysis
Cyclopropanes present significant challenges for any synthetic chemist . This review aims to highlight the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . At first, an overview of the most important and widely used cyclopropanation techniques is presented, followed by a discussion of elegant approaches and clever solutions that have been developed to enable the synthesis of various unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .
Physical And Chemical Properties Analysis
Cyclopropane-D6 has a molecular weight of 48.12 g/mol . It has a complexity of 4.8 and is composed of 3 heavy atoms . The compound has 6 isotope atoms .
Scientific Research Applications
Vibrational Spectra and Molecular Structure
Cyclopropane-D6 has been a subject of interest in understanding molecular structures and vibrational spectra. Studies on its infrared and Raman spectra have provided insights into molecular geometry and vibrational eigenstate density. For instance, a study by Baker and Lord (1955) synthesized Cyclopropane-D6 and investigated its infrared spectra in both vapor and liquid states, revealing its D3h symmetry and helping in understanding the molecular geometry, although the exact determination of molecular geometry was not successful (Baker & Lord, 1955). Similarly, Jones and Stoicheff (1964) studied the rotational Raman spectra of Cyclopropane and Cyclopropane-D6, determining the C-C internuclear distance (Jones & Stoicheff, 1964).
Chemical Reactions and Catalysis
Cyclopropane-D6 is also instrumental in the study of chemical reactions and catalysis. For example, it has been used to understand the isomerization processes over various catalysts. Imizu et al. (1979) conducted a mechanistic study on the isomerization of Cyclopropane into propene over a Th(SO4)2 catalyst, using Cyclopropane-D6 as a tracer, revealing insights into the intermolecular H(or D) transfer involved in the reaction (Imizu et al., 1979).
Molecular Dynamics and Spectroscopy
In the field of molecular dynamics and spectroscopy, Cyclopropane-D6 has been a valuable tool. Studies like the one by Zwanziger et al. (1988) on the two-photon absorption spectra of Cyclopropane-D6 provided valuable information on the fluxional nature of molecules and the excited state dynamics (Zwanziger et al., 1988).
Synthesis and Reactivity of Cyclopropanes
Cyclopropane-D6 plays a crucial role in understanding the synthesis and reactivity of cyclopropanes. Research has focused on various transformations involving donor-acceptor cyclopropanes, offering insights into cycloisomerizations, umpolung reactions, and ring-opening lactonizations/lactamizations. A review by Cavitt et al. (2014) highlights these intramolecular transformations, underscoring the role of donor-acceptor cyclopropanes in natural product synthesis (Cavitt et al., 2014).
Safety And Hazards
When handling Cyclopropane-D6, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,1,2,2,3,3-hexadeuteriocyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2,2D2,3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZWSLJZHVFIQJ-NMFSSPJFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])([2H])[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
48.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropane-D6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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